molecular formula C₆H₁₁DO₆ B1146262 D-[3-2H]Glucose CAS No. 51517-59-0

D-[3-2H]Glucose

Cat. No. B1146262
CAS RN: 51517-59-0
M. Wt: 181.16
InChI Key:
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Description

D-Glucose, also known as dextrose or grape sugar, is a simple monosaccharide found in plants and is one of the main products of photosynthesis. It serves as a primary energy source and a building block for several important polysaccharides like starch and cellulose (Shendurse & Khedkar, 2016).

Synthesis Analysis

The synthesis of D-glucose derivatives involves complex chemical reactions. For instance, D-Glucose-3-d has been synthesized through key steps involving the conversion of specific intermediates to achieve the desired structure (Koch & Perlin, 1970). Another method described the synthesis of D-(6R) and D-(6S)-(6-2H1) glucose from D-glucose, highlighting stereospecific reductions and deprotection processes (Kakinuma, 1984).

Molecular Structure Analysis

The precise crystal and molecular structure of alpha-D-glucose have been determined using neutron diffraction analysis, revealing bond lengths and valence angles critical for understanding its chemical behavior (Brown & Levy, 1965).

Chemical Reactions and Properties

D-Glucose undergoes various chemical reactions, forming different products. A study on carbohydrate pyrolysis mechanisms with isotopic labeling detailed the pyrolysis of D-glucose, analyzing fragmentation pathways to form carbonyl compounds (Paine, Pithawalla, & Naworal, 2008). Another study explored the synthesis of D-glucose 3- and 6-[2-(perfluoroalkyl)ethyl] phosphates as new types of anionic surfactants (Milius, Greiner, & Riess, 1992).

Physical Properties Analysis

The structure of amorphous glucose was studied using wide-angle neutron scattering, providing insights into its hydrogen bond structure in glassy and liquid states. This analysis helps understand glucose's physical properties at different temperatures (Tromp, Parker, & Ring, 1997).

Chemical Properties Analysis

The interaction of D-glucose with alkaline-earth metal ions was investigated, revealing how metal-ion binding affects the anomeric configuration of the sugar. This study provides important insights into the chemical properties and reactivity of D-glucose in the presence of metal ions (Tajmir-Riahi, 1988).

Scientific Research Applications

  • Brain Metabolism and Neuronal Activity Mapping : D-[3-2H]Glucose, particularly its analogs like 2-deoxyglucose, is used in neuroscientific research. For instance, Sejnowski et al. (1980) used [3H]-2-deoxyglucose to map the metabolic activity of individual neurons in molluscs, achieving a resolution of less than 1 µm (Sejnowski, Reingold, Kelley, & Gelperin, 1980). Similarly, the [14C]2-deoxyglucose technique has been widely used for quantitative measurement of local cerebral metabolic rate for glucose in animals, as demonstrated by Alexander et al. (1981) (Alexander, Schwartzman, Bell, Yu, & Renthal, 1981).

  • Medical Imaging and Cancer Research : D-[3-2H]Glucose derivatives like 2-deoxy-D-glucose (2DG) are employed in imaging techniques for cancer research. Nasrallah et al. (2013) demonstrated the use of 2DG in GlucoCEST MRI to image deoxyglucose/glucose uptake and metabolism in vivo (Nasrallah, Pagés, Kuchel, Golay, & Chuang, 2013).

  • Metabolic Imaging in Clinical Research : De Feyter et al. (2018) developed Deuterium Metabolic Imaging (DMI) for MRI-based 3D mapping of metabolism in vivo, using nonradioactive 2H-labeled substrates like [6,6′-2H2]glucose (De Feyter, Behar, Corbin, Fulbright, Brown, McIntyre, Nixon, Rothman, & de Graaf, 2018).

  • Diabetes Research : Kavakiotis et al. (2017) highlighted the role of data mining and machine learning in diabetes research, where analogs of D-[3-2H]Glucose like 2-deoxy-D-glucose might be relevant in understanding glucose metabolism and its disorders (Kavakiotis, Tsave, Salifoglou, Maglaveras, Vlahavas, & Chouvarda, 2017).

Safety And Hazards

When handling D-Glucose, it is advised to wear personal protective equipment and use only in well-ventilated areas . It is also recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Deuterium Metabolic Imaging (DMI), a robust, simple, and versatile MR spectroscopic imaging tool, demonstrates promise in tumor diagnosis and treatment efficacy assessment . DMI offers invaluable insights into tumor biology, treatment responses, and prognostic outcomes .

properties

IUPAC Name

(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-CUCXIZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[3-2H]Glucose

Citations

For This Compound
3
Citations
AS Serianni, T Vuorinen, PB Bondo - 1990 - Taylor & Francis
INTRODUCTION For many years stable isotopes were confined to the chemical laboratory, where they were used primarily to study reaction rates, 1 reaction mechanisms, 2 and …
Number of citations: 48 www.tandfonline.com
B Bose-Basu, J Zajicek, G Bondo, S Zhao… - Journal of Magnetic …, 2000 - Elsevier
13 C and 2 H spin–lattice relaxation times have been determined by inversion recovery in a range of site-specific 13 C- and 2 H-labeled saccharides under identical solution conditions, …
Number of citations: 17 www.sciencedirect.com
RJ Ferrier - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter analyzes the methods of synthesis, properties, stereochemical aspects and reactions typical of monosaccharides and their functional derivatives, such …
Number of citations: 4 www.sciencedirect.com

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